REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[C:8]([C:9]([O:11]C(C)(C)C)=[O:10])=[CH:7][C:6]([CH2:16][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[N:5]1)[CH3:3].Cl>O1CCOCC1.O>[CH3:3][CH:2]([N:4]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]([CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)=[N:5]1)[CH3:1]
|
Name
|
1,1-Dimethylethyl 1-(1-methylethyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylate
|
Quantity
|
628 mg
|
Type
|
reactant
|
Smiles
|
CC(C)N1N=C(C=C1C(=O)OC(C)(C)C)CN1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 72 h
|
Duration
|
72 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo, toluene (20 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven over-night
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1N=C(C=C1C(=O)O)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |